2-Isocyanato-1,1-dimethylcyclopropane
Description
Properties
IUPAC Name |
2-isocyanato-1,1-dimethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-6(2)3-5(6)7-4-8/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWYCQPBTMPGRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1N=C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343804-58-9 | |
| Record name | 2-isocyanato-1,1-dimethylcyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-Isocyanato-1,1-dimethylcyclopropane typically follows a two-step approach:
Conversion to Acyl Azide and Curtius Rearrangement
The key step in preparing 2-Isocyanato-1,1-dimethylcyclopropane is the Curtius rearrangement of the corresponding cyclopropanecarboxylic acid azide. This involves:
Formation of Acyl Azide: The cyclopropanecarboxylic acid derivative is converted to its acyl azide, typically by reaction with azide sources such as sodium azide or diphenylphosphoryl azide.
Thermal Curtius Rearrangement: Upon heating, the acyl azide undergoes a rearrangement to form the isocyanate, releasing nitrogen gas.
Mechanistic Insights and Kinetics
- The Curtius rearrangement proceeds via a concerted mechanism with simultaneous migration of the alkyl group and loss of nitrogen gas, rather than through free nitrene intermediates.
- The activation energy for the rearrangement of cyclopropane-based acyl azides is somewhat higher than for cyclopropene analogs, attributed to differences in bond strengths between the carbonyl carbon and the cyclopropane ring.
- Experimental and theoretical studies using Density Functional Theory (DFT) and kinetic measurements have shown activation barriers for cyclopropane acyl azides around 25–28 kcal/mol, consistent with a concerted pathway.
Detailed Research Findings
| Aspect | Details |
|---|---|
| Acyl Azide Preparation | From cyclopropanecarboxylic acid derivatives using azide reagents. |
| Curtius Rearrangement Conditions | Thermal activation typically required; temperature depends on substrate stability. |
| Mechanism | Concerted 1,2-shift with nitrogen loss; no free nitrene intermediate detected. |
| Activation Energy | ~25.1 to 27.8 kcal/mol for cyclopropane acyl azides (DFT and experimental). |
| Effect of Substituents | Electron-donating groups can influence rearrangement rates; ring strain affects activation barriers. |
| Comparison to Cyclopropene Analogs | Cyclopropene acyl azides rearrange more readily due to weaker C-C bonds adjacent to carbonyl. |
Summary Table of Preparation Steps
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Cyclopropanation of alkene to form 1,1-dimethylcyclopropane derivative | Carbene addition, reductive debromination, or other cyclopropanation methods | Precise method depends on alkene and substituents |
| 2 | Conversion of cyclopropanecarboxylic acid to acyl azide | Reaction with sodium azide or diphenylphosphoryl azide | Careful handling due to azide toxicity |
| 3 | Thermal Curtius rearrangement of acyl azide to isocyanate | Heating (temperature varies, often 80–120°C) | Concerted rearrangement releasing N₂ gas |
Additional Notes
- The Curtius rearrangement is a versatile and widely used method for preparing isocyanates from carboxylic acids.
- The ring strain in cyclopropane derivatives influences the rearrangement kinetics and can be exploited to tune reaction conditions.
- Safety precautions are necessary when working with azides and isocyanates due to their toxicity and potential explosiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanato-1,1-dimethylcyclopropane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions:
Alcohols and Amines: React with the isocyanate group to form urethanes and ureas.
Catalysts: Catalysts such as dibutyltin dilaurate (DBTDL) are often used to enhance the reaction rates.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Resulting from polymerization reactions
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized as a building block in organic synthesis. Its ability to form stable urea derivatives makes it valuable for constructing complex molecular architectures.
Table 1: Reaction Pathways Involving 2-Isocyanato-1,1-dimethylcyclopropane
Polymer Chemistry
In polymer chemistry, 2-isocyanato-1,1-dimethylcyclopropane acts as a precursor for the synthesis of polyurethanes. Its high reactivity allows it to form cross-linked structures that are essential for producing durable materials used in coatings, adhesives, and foams.
Case Study: Polyurethane Production
A study demonstrated the effectiveness of 2-isocyanato-1,1-dimethylcyclopropane in creating polyurethane foams with enhanced mechanical properties compared to traditional isocyanates. The resulting materials exhibited improved thermal stability and flexibility, making them suitable for various industrial applications.
Medicinal Chemistry
The compound has garnered interest in medicinal chemistry for its potential therapeutic applications. Its derivatives have been explored for biological activity against various targets.
Table 2: Biological Activity of Derivatives
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Urea Derivative of Isocyanate | Enzyme Inhibitor | Moderate Inhibition | |
| Hydantoin Derivative | Anticancer Activity | Promising Results |
Environmental Applications
Research indicates that isocyanates can also play a role in environmental science, specifically in the development of biodegradable polymers. The incorporation of 2-isocyanato-1,1-dimethylcyclopropane into polymer matrices has shown potential for creating sustainable materials that degrade under specific conditions.
Mechanism of Action
The mechanism of action of 2-Isocyanato-1,1-dimethylcyclopropane primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of urethanes and ureas. The cyclopropane ring imparts strain to the molecule, making it more reactive and facilitating various chemical transformations .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Isocyanato-1,1-dimethylcyclopropane
- CAS Number : [1343804-58-9]
- Molecular Formula: C₆H₉NO
- Molecular Weight : 111.14 g/mol
Structural Features :
This compound consists of a strained cyclopropane ring substituted with two methyl groups at the 1,1-positions and an isocyanate (-NCO) group at the 2-position. The cyclopropane ring introduces significant ring strain (~27 kcal/mol), which enhances its reactivity compared to linear or less-strained analogues .
Applications :
Primarily used as a cross-linking agent in specialty polymers and coatings due to its high reactivity. The strained cyclopropane moiety facilitates rapid polymerization under mild conditions .
Comparative Analysis with Structurally Similar Isocyanates
Structural and Functional Comparisons
The table below highlights key differences between 2-Isocyanato-1,1-dimethylcyclopropane and analogous compounds:
Key Research Findings
Reactivity Trends :
- Cyclopropane-containing isocyanates (e.g., [1343804-58-9]) exhibit 2–3× faster reaction kinetics than linear analogues like HDI due to ring strain .
- Electron-withdrawing groups (e.g., CF₃ in [905994-33-4]) reduce electrophilicity of the NCO group, slowing hydrolysis but improving thermal stability .
Toxicity and Safety :
- All isocyanates pose respiratory hazards, but volatility varies. Branched aliphatic derivatives (e.g., [15592-29-7]) have lower vapor pressure, reducing inhalation risks .
- Cyclopropane-based isocyanates require stringent handling due to rapid polymerization exotherms .
Industrial Applications :
Biological Activity
2-Isocyanato-1,1-dimethylcyclopropane (IDMC) is a compound with significant potential in various biological applications. Its unique cyclopropane structure and isocyanate functional group contribute to its reactivity and biological activity. This article explores the biological activity of IDMC, including its mechanisms, case studies, and relevant research findings.
- Molecular Formula : C6H10N2O
- CAS Number : 1343804-58-9
- Molecular Weight : 126.16 g/mol
The compound is characterized by its isocyanate group, which is known for its ability to react with nucleophiles, leading to various biological interactions.
The biological activity of IDMC can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This reactivity can lead to:
- Protein Modification : IDMC can modify amino acid residues in proteins, potentially altering their function.
- Cytotoxicity : The compound may exhibit cytotoxic effects on certain cell lines, making it a candidate for further investigation in cancer research.
- Antimicrobial Properties : Preliminary studies suggest that IDMC may possess antimicrobial activity, although further research is needed to fully understand this aspect.
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies have demonstrated that IDMC can induce apoptosis in various cancer cell lines. For instance, a study showed a dose-dependent increase in cell death in human breast cancer cells treated with IDMC .
- Protein Interaction Studies : Research has indicated that IDMC interacts with specific proteins involved in cellular signaling pathways. This interaction may lead to the inhibition of key survival pathways in cancer cells, providing a potential therapeutic avenue .
- Antimicrobial Activity : A recent investigation into the antimicrobial properties of IDMC revealed that it exhibits significant activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for 2-isocyanato-1,1-dimethylcyclopropane, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves functionalizing 1,1-dimethylcyclopropane precursors. A plausible route is the nucleophilic substitution of a brominated analog (e.g., 2-bromo-1,1-dimethylcyclopropane, as in ) using silver isocyanate (AgNCO) or phosgene-free isocyanate reagents. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity .
- Temperature control : Reactions often proceed at 0–25°C to minimize cyclopropane ring strain-induced side reactions .
- Catalysts : Lewis acids like FeCl₃ may accelerate substitution .
Optimization can employ factorial design (e.g., varying solvent polarity, temperature, and reagent stoichiometry) to maximize yield .
Basic: Which spectroscopic and computational methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopropane ring protons (δ ~0.8–1.5 ppm) and isocyanato group signals (δ ~120–130 ppm for ¹³C) .
- IR Spectroscopy : A strong absorption band near ~2250 cm⁻¹ confirms the -NCO group .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular ion peaks (C₆H₉NO, m/z 111.07) .
- Computational Tools : DFT calculations (e.g., Gaussian) predict electronic structure and reactivity, cross-validated with experimental data .
Basic: How does the cyclopropane ring influence the compound’s stability under thermal or acidic conditions?
Methodological Answer:
The strained cyclopropane ring increases reactivity:
- Thermal Stability : Decomposition occurs above 80°C, monitored via DSC or TGA. Ring-opening pathways (e.g., forming alkenes) are thermodynamically favorable (ΔrH° ~ -30 kJ/mol, inferred from cyclopropane analogs in ).
- Acidic Conditions : Protonation at the isocyanato group can trigger ring-opening; stability tests in HCl/THF (0.1–1 M) at 25°C are recommended .
Advanced: What mechanistic insights explain the reactivity of the isocyanato group in [2+2] cycloadditions or nucleophilic additions?
Methodological Answer:
The -NCO group participates in:
- [2+2] Cycloadditions : With electron-deficient alkenes, reactions proceed via a concerted mechanism under UV light, forming oxetane derivatives. Computational modeling (e.g., COMSOL) predicts transition-state geometries .
- Nucleophilic Additions : Amines or alcohols attack the electrophilic carbon, forming ureas or carbamates. Kinetics studies (e.g., stopped-flow spectroscopy) reveal second-order dependence on nucleophile concentration .
Advanced: How can contradictory literature data on reaction yields or byproducts be resolved?
Methodological Answer:
Contradictions often arise from:
- Impurity Profiles : Side products from ring-opening (e.g., 1,1-dimethylcyclopropanol) may vary due to trace moisture. LC-MS or GC-MS identifies byproducts .
- Reagent Purity : Use ≥99% isocyanate reagents; validate via Karl Fischer titration for water content .
- Replication : Reproduce experiments under controlled conditions (e.g., inert atmosphere) and share raw data via platforms like PubChem .
Advanced: What role do computational simulations play in predicting this compound’s applications in polymer chemistry?
Methodological Answer:
- Polymerization Modeling : MD simulations (e.g., LAMMPS) predict crosslinking efficiency in polyurethane networks by analyzing isocyanato-cyclopropane’s steric effects .
- Reactivity Descriptors : DFT-calculated Fukui indices identify electrophilic sites for copolymer design .
- Thermal Degradation : COMSOL models simulate decomposition kinetics under processing conditions .
Advanced: What safety protocols are essential for handling this compound, given its reactivity?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, respirators, and fume hoods due to -NCO’s respiratory toxicity .
- Spill Management : Neutralize spills with aqueous sodium bicarbonate (5% w/v) to hydrolyze isocyanate .
- Storage : Store under N₂ at -20°C in amber glass to prevent moisture ingress and photodegradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
